

Application Note: HPLC Method for Quantification of 3-O-Methylellagic Acid

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Compound of Interest		
Compound Name:	3-O-Methylellagic acid	
Cat. No.:	B1642667	Get Quote

Introduction

3-O-Methylellagic acid is a naturally occurring phenolic compound found in various plants. It is a derivative of ellagic acid and has garnered interest for its potential biological activities. Accurate and precise quantification of **3-O-Methylellagic acid** in different matrices, such as plant extracts and pharmaceutical formulations, is crucial for research and quality control. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of **3-O-Methylellagic acid**.

Principle

The method utilizes reversed-phase HPLC with a C18 column to separate **3-O-Methylellagic acid** from other components in the sample. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (C18) and the mobile phase (a mixture of an organic solvent and an aqueous buffer). The eluted compound is detected by a UV detector at a specific wavelength, and the amount is quantified by comparing the peak area with that of a known standard.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.



Parameter	Condition
HPLC Column	Kromasil C18 (ODS), 250 mm x 4.6 mm, 5 μm[1]
Mobile Phase	Acetonitrile: Potassium Dihydrogen Orthophosphate Buffer (pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic mode. A common starting point is a 30:70 (v/v) ratio.
Flow Rate	1.0 mL/min[1]
Column Temperature	20 °C[1]
Detection Wavelength	254 nm[1]
Injection Volume	20 μL[1]
Run Time	30 minutes[1]

2. Preparation of Solutions

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-O-Methylellagic acid standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 5 to 100 μ g/mL.

Sample Preparation:

- Plant Material: Extract a known weight of the powdered plant material with methanol using ultrasonication or maceration. Filter the extract through a 0.45 μm syringe filter before injection.
- Formulations: Disperse the formulation in a suitable solvent (e.g., methanol), sonicate to ensure complete dissolution of the analyte, and filter through a 0.45 μm syringe filter.

3. Method Validation



The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.

Validation Parameter	Acceptance Criteria
Linearity	Correlation coefficient $(r^2) > 0.999$ for a calibration curve of at least five concentrations.
Accuracy	98-102% recovery of the analyte spiked into a placebo matrix.
Precision (RSD)	Intraday Precision: < 2% Interday Precision: < 2%
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1.
Specificity	The peak for 3-O-Methylellagic acid should be well-resolved from other components and excipients.
Robustness	Insignificant changes in results with small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition).

Data Presentation

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
Relative Standard Deviation (RSD) of Peak Area	< 2.0% (for six replicate injections)

Table 2: Method Validation Summary



Parameter	Result
Linearity Range (μg/mL)	5 - 100
Correlation Coefficient (r²)	0.9995
Accuracy (% Recovery)	99.5%
Precision (RSD %)	
- Intraday	0.8%
- Interday	1.2%
LOD (μg/mL)	0.1
LOQ (μg/mL)	0.3

Visualization



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Caption: Experimental workflow for the HPLC quantification of 3-O-Methylellagic acid.



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References

- 1. thaiscience.info [thaiscience.info]
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